Kaempferol tetraacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAYHERJWMTSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Kaempferol Tetraacetate for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol, a naturally occurring flavonol, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential is often limited by poor bioavailability. Acetylation of kaempferol to form Kaempferol tetraacetate is a chemical modification that can enhance its lipophilicity and potentially improve its cellular uptake and efficacy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on its potential modulation of key cellular signaling pathways, primarily based on the extensive research conducted on its parent compound, kaempferol.

Chemical Structure and Properties

This compound is the acetylated derivative of kaempferol, where the four hydroxyl groups are replaced by acetate groups. This modification significantly alters its physical and chemical properties.

Structural Information

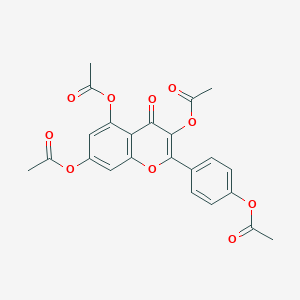

The chemical structure of this compound is characterized by the flavonoid backbone with four acetate groups attached at positions 3, 5, 7, and 4'.

Image of the chemical structure of this compound

(Note: An illustrative image would be placed here in a final document.)

(Note: An illustrative image would be placed here in a final document.)

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-acetoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate | |

| CAS Number | 16274-11-6 | |

| Molecular Formula | C₂₃H₁₈O₁₀ | |

| Molecular Weight | 454.38 g/mol | |

| Appearance | Powder | |

| Melting Point | 182 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of kaempferol.

Experimental Protocol: Acetylation of Kaempferol

Objective: To synthesize this compound from kaempferol.

Materials:

-

Kaempferol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Appropriate solvent (e.g., dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve kaempferol in a suitable solvent, such as pyridine or a mixture of dichloromethane and pyridine.

-

Add an excess of acetic anhydride to the solution. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid to hydrolyze the excess acetic anhydride.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the flavonoid backbone and sharp singlets corresponding to the methyl protons of the four acetate groups, likely in the range of δ 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetate groups (around δ 168-172 ppm), the methyl carbons of the acetate groups (around δ 20-22 ppm), and the carbons of the flavonoid skeleton.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (454.38 g/mol ). Fragmentation patterns would likely involve the loss of ketene (CH₂=C=O) or acetic acid (CH₃COOH) from the parent ion.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been as extensively studied as its parent compound, kaempferol. However, initial studies indicate it possesses cytotoxic properties. It is hypothesized that its mechanism of action may be similar to that of kaempferol, which is known to modulate several key signaling pathways involved in cancer progression.

Cytotoxicity

This compound has demonstrated cytotoxic effects against several human cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Promyelocytic Leukemia | 45 |

| U937 | Histiocytic Lymphoma | 48 |

| SK-MEL-1 | Melanoma | 37 |

Potential Signaling Pathways (Inferred from Kaempferol)

The anticancer effects of kaempferol are attributed to its ability to modulate multiple signaling pathways. It is plausible that this compound, as a more bioavailable prodrug, could exert similar or enhanced effects on these pathways following intracellular deacetylation.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival. Kaempferol has been demonstrated to interfere with this pathway in various cancer models.

Caption: Postulated inhibitory effect on the MAPK/ERK signaling cascade.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

Caption: Standard workflow for evaluating in vitro cytotoxicity.

Conclusion and Future Directions

This compound presents an interesting derivative of the well-studied flavonoid, kaempferol. Its increased lipophilicity suggests the potential for improved bioavailability, which may translate to enhanced therapeutic efficacy. The preliminary data on its cytotoxicity are promising. However, a significant gap exists in the literature regarding its detailed characterization and specific biological mechanisms.

Future research should focus on:

-

Comprehensive Spectroscopic Analysis: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data for this compound is crucial for its unequivocal identification and characterization.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound in various cancer cell lines to confirm if they mirror those of kaempferol.

-

In Vivo Studies: Evaluating the pharmacokinetics, bioavailability, and in vivo efficacy of this compound in animal models of cancer and other relevant diseases.

-

Comparative Studies: Directly comparing the biological activities of Kaempferol and this compound to quantify the impact of acetylation on its therapeutic potential.

Addressing these areas will provide a clearer understanding of the potential of this compound as a therapeutic agent and facilitate its further development.

Synthesis of Kaempferol Tetraacetate from Kaempferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of kaempferol tetraacetate from its parent compound, kaempferol. Kaempferol, a naturally occurring flavonol, and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The acetylation of kaempferol to form this compound is a key chemical modification that enhances its lipophilicity, potentially improving its cellular uptake and bioavailability. This document details two effective synthetic protocols, purification methods, and a compilation of the physicochemical and spectroscopic data for the resulting compound, this compound. The information is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of flavonoid derivatives for therapeutic applications.

Introduction

Kaempferol is a flavonoid found in a wide variety of plants and is recognized for its antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic application can be limited by factors such as poor solubility and bioavailability. Chemical modification, such as acetylation, is a common strategy to overcome these limitations. The addition of acetyl groups to the hydroxyl moieties of kaempferol increases its lipophilicity, which can facilitate its passage through cellular membranes. This compound is the fully acetylated derivative of kaempferol, with all four hydroxyl groups converted to acetate esters. This guide presents detailed methodologies for the efficient synthesis and characterization of this compound.

Reaction Scheme

The synthesis of this compound from kaempferol is a straightforward peracetylation reaction. The general transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound from kaempferol.

Experimental Protocols

Two primary methods for the peracetylation of kaempferol are detailed below. Method 1 employs a pyridine base and solvent, a classical approach for this transformation. Method 2 utilizes a catalytic amount of 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF), which can offer milder reaction conditions and high yields.

Method 1: Acetylation using Acetic Anhydride and Pyridine

This protocol is a robust and widely used method for the complete acetylation of polyphenols.

Materials:

-

Kaempferol

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Methanol (MeOH)

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve kaempferol (1.0 equivalent) in anhydrous pyridine (approximately 2-10 mL per mmol of kaempferol).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents for each hydroxyl group; for kaempferol, this would be 6-8 equivalents in total) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For kaempferol, gentle heating to 75°C and stirring overnight may be employed to ensure complete reaction.

-

Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this step several times to ensure complete removal of pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography to obtain the pure product.

Method 2: Catalytic Acetylation using DMAP

This method offers a facile and high-yielding alternative to the traditional pyridine-based procedure.[1]

Materials:

-

Kaempferol

-

Acetic Anhydride (Ac₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF)

-

Standard work-up reagents as listed in Method 1.

Procedure:

-

Dissolve kaempferol in DMF.

-

Add a catalytic amount of DMAP to the solution.

-

Add acetic anhydride to the mixture.

-

Stir the reaction at room temperature under mild conditions until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up as described in Method 1 (steps 7-10) to isolate and purify the this compound.

Data Presentation

This section summarizes the key quantitative data for the starting material and the final product.

Physicochemical Properties

| Property | Kaempferol | This compound |

| Molecular Formula | C₁₅H₁₀O₆ | C₂₃H₁₈O₁₀ |

| Molecular Weight | 286.24 g/mol [2] | 454.38 g/mol [3] |

| Appearance | Yellow crystalline solid[2] | Powder[4] |

| Melting Point | 276-278 °C[2] | 182 °C[3] |

| CAS Number | 520-18-3[2] | 16274-11-6[3] |

Spectroscopic Data

¹H NMR of Kaempferol (in Methanol-d₄, 600 MHz) [2]

-

δ 8.08 (d, J=8.9 Hz, 2H, H-2', H-6')

-

δ 6.90 (d, J=8.9 Hz, 2H, H-3', H-5')

-

δ 6.39 (d, J=2.0 Hz, 1H, H-8)

-

δ 6.18 (d, J=2.0 Hz, 1H, H-6)

Upon acetylation, the signals for the aromatic protons will shift, and new signals corresponding to the acetyl methyl groups will appear, typically in the range of δ 2.0-2.5 ppm.

¹³C NMR of Kaempferol (in DMSO-d₆) [5]

-

A full list of chemical shifts for the kaempferol backbone is available in the cited literature.

Predicted ¹³C NMR of this compound

-

A predicted ¹³C NMR spectrum is available in the NP-MRD database (NP0139731). Researchers are advised to acquire experimental data for confirmation.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Logical Relationship of Reagents and Steps

This diagram shows the relationship between the key reagents and the steps in the synthesis process.

Caption: Relationship between reactants, conditions, and process steps.

Conclusion

The synthesis of this compound from kaempferol can be achieved efficiently through established acetylation protocols. The methods described in this guide, utilizing either pyridine or a catalytic amount of DMAP, provide reliable pathways to obtain the desired product. The increased lipophilicity of this compound makes it an interesting candidate for further investigation in drug discovery and development, where enhanced bioavailability is a critical factor. This guide serves as a foundational document for the synthesis and characterization of this promising flavonoid derivative.

References

- 1. Phytochemistry and Comprehensive Chemical Profiling Study of Flavonoids and Phenolic Acids in the Aerial Parts of Allium Mongolicum Regel and Their Intestinal Motility Evaluation [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NP-MRD: Showing NP-Card for 3,5,7,4'-Tetrahydroxyflavanone 3'-(4-hydroxybenzoic acid) (NP0060617) [np-mrd.org]

- 5. efashare.b-cdn.net [efashare.b-cdn.net]

Physical and chemical properties of Kaempferol tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its wide array of biological activities. Its therapeutic potential, however, is often limited by poor bioavailability and solubility. Acetylation of kaempferol to form Kaempferol tetraacetate is a strategic chemical modification aimed at enhancing its lipophilicity and, consequently, its cellular uptake and efficacy. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a derivative of kaempferol where the four hydroxyl groups are acetylated. This modification significantly alters its physical and chemical characteristics compared to the parent compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3,5,7-triacetyloxy-2-(4-acetyloxyphenyl)chromen-4-one | |

| Molecular Formula | C₂₃H₁₈O₁₀ | [1] |

| Molecular Weight | 454.38 g/mol | [1] |

| CAS Number | 16274-11-6 | [1] |

| Appearance | Powder | [1] |

| Melting Point | 182 °C | [1] |

| Boiling Point | 609.7±55.0 °C (Predicted) | [1] |

| Density | 1.43±0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Storage | 2-8°C, protected from air and light. | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of kaempferol using acetic anhydride in the presence of a base catalyst such as pyridine.

Materials:

-

Kaempferol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve kaempferol in a mixture of pyridine and dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the presence of acetyl groups and the overall structure. The characteristic signals for the acetyl protons typically appear as singlets in the range of δ 2.2-2.5 ppm. The aromatic protons of the flavonoid backbone will show distinct shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the acetyl groups (around δ 168-172 ppm) and the methyl carbons of the acetyl groups (around δ 20-22 ppm), in addition to the signals corresponding to the flavonoid skeleton.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of this compound, which should correspond to its molecular formula (C₂₃H₁₈O₁₀).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete culture medium.

-

Treat the cells with different concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Acetylation can enhance the biological activities of flavonoids by increasing their lipophilicity and ability to cross cell membranes. This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. While the precise signaling pathways modulated by this compound are still under investigation, the known activities of its parent compound, kaempferol, and other acetylated flavonoids provide valuable insights.

Kaempferol is known to modulate several key signaling pathways involved in cancer progression, including the MAPK/NF-κB and PI3K/Akt pathways. It is plausible that this compound exerts its effects through similar mechanisms, potentially with enhanced potency due to improved cellular uptake.

Potential Signaling Pathways Modulated by this compound

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound presents a promising avenue for enhancing the therapeutic potential of kaempferol. Its improved physicochemical properties, particularly its increased lipophilicity, may lead to better bioavailability and more potent biological effects. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in various preclinical models of disease. The experimental protocols and information provided in this guide serve as a valuable resource for researchers and scientists working on the development of novel flavonoid-based therapeutics.

References

Kaempferol Tetraacetate: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a naturally occurring flavonoid found in a variety of plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7][8] Kaempferol tetraacetate, a synthetically modified derivative of kaempferol, is characterized by the acetylation of its four hydroxyl groups. This structural modification increases the lipophilicity of the molecule, which can enhance its cellular uptake and bioavailability, potentially modulating its biological activity.[9] This technical guide provides an in-depth overview of the core mechanisms of action of kaempferol, which are presumed to be largely mirrored by its tetraacetate derivative, with the understanding that its increased lipophilicity may influence its potency and efficacy. The primary mechanisms involve the modulation of key signaling pathways implicated in cellular proliferation, inflammation, and apoptosis.

Core Mechanisms of Action

The biological activities of kaempferol and its derivatives are multifaceted, targeting several key cellular processes. The primary mechanisms include:

-

Anti-inflammatory Effects: Kaempferol has been shown to inhibit the production of pro-inflammatory mediators.[3][4][5] This is achieved through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3]

-

Anticancer Activity: The anticancer properties of kaempferol are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration and invasion in various cancer cell lines.[1][10][11][12][13] These effects are mediated by the downregulation of survival pathways like PI3K/Akt and the modulation of apoptosis-related proteins.[10][11]

-

Antioxidant Properties: Kaempferol acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress, which is a key factor in the pathogenesis of numerous diseases.[4][9]

Signaling Pathways Modulated by Kaempferol

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by kaempferol. It is important to note that while these pathways have been extensively studied for kaempferol, the precise quantitative effects of this compound on these pathways may differ due to its altered physicochemical properties.

Anti-inflammatory Signaling Pathway

Caption: Kaempferol's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Anticancer Signaling Pathway: PI3K/Akt Inhibition

Caption: Kaempferol's anticancer effect through inhibition of the PI3K/Akt survival pathway.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of kaempferol. It is anticipated that this compound would exhibit similar activities, though the IC50 values may vary.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Kaempferol Triacetate | Leishmania promastigotes | Anti-promastigote | 14.93 ± 2.21 µM | [14] |

| Kaempferol | B16 melanoma cells | NO Inhibition | 15.4 µM | [15] |

| α-rhamnoisorobin | B16 melanoma cells | NO Inhibition | 37.7 µM | [15] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of kaempferol derivatives can be complex and are highly specific to the study. However, a general workflow for evaluating the anti-inflammatory and anticancer activity of a compound like this compound is outlined below.

General Experimental Workflow for Biological Activity Assessment

Caption: A generalized workflow for assessing the biological activity of this compound.

A specific protocol for the synthesis of kaempferol peracetate involves using acetic anhydride in pyridine.[14] For biological assays, cells are typically pre-treated with the compound before stimulation (e.g., with LPS for inflammation studies) or for a set duration for cancer cell viability studies.[16]

Conclusion

This compound, as a lipophilic derivative of kaempferol, holds significant promise as a therapeutic agent due to its potential for enhanced cellular uptake and bioavailability.[9] Its mechanism of action is likely to be similar to that of its parent compound, involving the modulation of key signaling pathways that regulate inflammation, cell proliferation, and apoptosis. The provided data and diagrams for kaempferol serve as a strong foundation for understanding the potential therapeutic effects of this compound. Further research is warranted to elucidate the specific molecular targets and to quantify the biological activities of this compound in various disease models. This will be crucial for its future development as a potential therapeutic agent.

References

- 1. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]

- 2. Kaempferol: A flavonoid with wider biological activities and its applications | CoLab [colab.ws]

- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities [mdpi.com]

- 6. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on kaempferol and its biological and pharmacological activities | EXCLI Journal [excli.de]

- 8. Recent studies on kaempferol and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 16274-11-6 | RAA27411 [biosynth.com]

- 10. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Sb(V) Kaempferol and Quercetin Derivative Complexes: Synthesis, Characterization and Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Acetylation in Enhancing the Bio-pharmacological Profile of Kaempferol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a naturally occurring flavonol abundant in a variety of fruits and vegetables, has long been a subject of scientific scrutiny for its diverse therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical utility is often hampered by limitations such as low bioavailability and metabolic instability. A promising strategy to overcome these hurdles is the chemical modification of kaempferol through acetylation. This technical guide provides a comprehensive overview of the biological activities of acetylated kaempferol derivatives, with a focus on their enhanced pharmacological potential. We will delve into the quantitative data from key studies, detail the experimental methodologies, and visualize the intricate signaling pathways modulated by these compounds.

Synthesis of Acetylated Kaempferol

The primary method for the synthesis of acetylated kaempferol involves the reaction of kaempferol with an acetylating agent, most commonly acetic anhydride, in the presence of a base catalyst such as pyridine. This process results in the esterification of the hydroxyl groups on the kaempferol molecule, leading to the formation of various acetylated derivatives. The degree of acetylation can be controlled by adjusting the reaction conditions. The peracetylated form, 3,5,7,4'-tetra-O-acetyl-kaempferol, is a common subject of investigation.

Experimental Protocol: Synthesis of 3,5,7,4'-Tetra-O-acetyl-kaempferol

This protocol describes a general method for the complete acetylation of kaempferol.

Materials:

-

Kaempferol

-

Anhydrous pyridine

-

Acetic anhydride

-

Toluene

-

Dichloromethane (or Ethyl acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Methanol (for quenching)

-

Cold water

Procedure:

-

Dissolve kaempferol (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (a 1.5–2.0 fold excess for each hydroxyl group) dropwise to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours or until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a small amount of dry methanol.

-

Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.

-

To quench the reaction, add 30 mL of cold water to the stirred solution.[1]

-

Collect the resulting precipitate by filtration and dry it overnight.[1]

-

For purification, dissolve the precipitate in hot methanol (approximately 50 mL), filter the solution while hot, and then allow it to cool to induce recrystallization.[1]

-

Alternatively, after co-evaporation with toluene, dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetylated product.

-

Further purify the product by column chromatography on silica gel if necessary.

Biological Activities of Acetylated Kaempferol

Acetylation of kaempferol has been shown to significantly enhance its biological activities, particularly its anticancer properties. This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability and cellular uptake.

Anticancer Activity

Studies have demonstrated that acetylated kaempferol exhibits superior antiproliferative effects against various cancer cell lines compared to its parent compound.

Table 1: Anticancer Activity of Kaempferol and its Acetylated Derivative (4Ac-K)

| Compound | Cell Line | IC₅₀ (µM) | Fold-Increase in Activity vs. Kaempferol | Reference |

| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 | - | [2] |

| 4Ac-K | MDA-MB-231 (Breast Cancer) | 33.6 | 1.39 | [2] |

| Kaempferol | HCT-116 (Colon Cancer) | 34.85 | - | [1] |

| 4Ac-K | HCT-116 (Colon Cancer) | 28.53 | 1.22 | [1] |

| Kaempferol | HepG2 (Liver Cancer) | 33.38 | - | [1] |

| 4Ac-K | HepG2 (Liver Cancer) | 23.2 | 1.44 | [1] |

4Ac-K refers to a tetra-acetylated kaempferol derivative.

1. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4% in PBS)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer

-

Microscope

Procedure:

-

Harvest and resuspend cells to obtain a single-cell suspension.

-

Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

-

Incubate the mixture at room temperature for 1-2 minutes.

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells and the total cell count.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

-

Cells cultured in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate and treat them with various concentrations of the test compound (acetylated kaempferol) for the desired time (e.g., 48 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.

-

Carefully remove the medium containing MTT.

-

Add 150-200 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

Kaempferol is known to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. While specific quantitative data for simple acetylated kaempferol is limited, studies on acylated kaempferol glycosides suggest that acetylation can enhance these effects. Kaempferol and its derivatives have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

Antioxidant Activity

The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential. While kaempferol itself is a potent antioxidant, the effect of acetylation on this property is not straightforward. Some studies on acetylated flavonoid glycosides have shown a potentiation of antioxidant activity.[5] However, other studies on kaempferol derivatives suggest that the free hydroxyl groups are crucial for radical scavenging, and their acetylation might decrease this activity. Further research is needed to fully elucidate the structure-activity relationship of simple acetylated kaempferol in terms of its antioxidant capacity.

Table 2: Antioxidant and Antimicrobial Activities of Acetylated Kaempferol Rhamnoside Derivatives

| Compound | Activity | Measurement | Value | Reference |

| Kaempferol 3-O-α-L-(2-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside | Antioxidant | IC₅₀ (DPPH assay) | Not explicitly stated for the acetylated derivative alone | |

| Kaempferol 3-O-α-L-(3-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside | Antioxidant | IC₅₀ (DPPH assay) | Not explicitly stated for the acetylated derivative alone | |

| Kaempferol 3-O-α-L-(4-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside | Antioxidant | IC₅₀ (DPPH assay) | Not explicitly stated for the acetylated derivative alone |

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution in methanol or ethanol

-

Test compound (acetylated kaempferol) solution

-

Methanol or ethanol

-

96-well plate or cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Modulation of Signaling Pathways

The biological activities of kaempferol and its acetylated derivatives are mediated through their interaction with various cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Kaempferol has been shown to inhibit NF-κB activation.[6] While the precise mechanism for acetylated kaempferol is still under investigation, it is hypothesized to exert a similar or enhanced inhibitory effect.

Caption: Putative inhibition of the NF-κB signaling pathway by acetylated kaempferol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is a hallmark of cancer. Kaempferol has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade, thereby suppressing cancer cell proliferation and inducing apoptosis.[2][7] Acetylation may enhance this modulatory effect.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]

- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Kaempferol and its Derivatives Against Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol, a natural flavonoid found in a variety of plants, has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in vitro. This technical guide provides a comprehensive overview of the current research on the in vitro anticancer activities of Kaempferol, with a particular focus on its cytotoxic properties. While specific data on Kaempferol tetraacetate is limited in publicly available scientific literature, this document summarizes the extensive findings on the parent compound, Kaempferol, which serves as a critical foundation for understanding the potential of its acetylated derivatives. This paper details the cytotoxic activity across various cancer cell lines, outlines the molecular mechanisms and signaling pathways involved, provides standardized experimental protocols for assessing cytotoxicity, and includes visualizations of key cellular processes.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic agents. Natural products, particularly flavonoids, have emerged as a promising source of anticancer compounds due to their diverse pharmacological activities and favorable safety profiles.[1] Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a polyphenolic flavonoid ubiquitously present in fruits, vegetables, and medicinal plants.[1] Extensive in vitro studies have established the potent anticancer effects of Kaempferol, which are mediated through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2]

Acetylation of flavonoids is a common chemical modification strategy to enhance their bioavailability and therapeutic efficacy. While research on this compound is not yet widely published, the study of Kaempferol provides a strong predictive framework for the potential cytotoxic activities of its acetylated analogs. This guide, therefore, focuses on the foundational knowledge of Kaempferol's in vitro cytotoxicity.

Quantitative Cytotoxicity Data of Kaempferol

The cytotoxic activity of Kaempferol has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for Kaempferol vary depending on the cancer cell line and the duration of exposure.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | 43 | 72 | [3] |

| BT474 | >100 | 72 | [3] | |

| MCF-7 | 90.28 (µg/ml) | Not Specified | [4] | |

| T47D | 123 ± 0.4 (µg/mL) | Not Specified | [5] | |

| MDA-MB-468 | 25.01 ± 0.11 (µg/mL) | Not Specified | [5] | |

| Pancreatic Cancer | PANC-1 | 78.75 | Not Specified | [6] |

| Mia PaCa-2 | 79.07 | Not Specified | [6] | |

| Lung Cancer | A549 | 35.80 (µg/ml) | Not Specified | [4] |

| Liver Cancer | Huh7 (hypoxic) | 4.75 | Not Specified | [5] |

| SK-HEP-1 | 100 | Not Specified | [5] | |

| Colon Cancer | HCT116 | 53.6 | Not Specified | [5] |

| Prostate Cancer | LNCaP | 28.8 ± 1.5 | Not Specified | [7] |

| PC-3 | 58.3 ± 3.5 | Not Specified | [7] |

Molecular Mechanisms of Kaempferol-Induced Cytotoxicity

Kaempferol exerts its cytotoxic effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial mechanism by which Kaempferol eliminates cancer cells. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Kaempferol has been shown to modulate the expression of key apoptotic proteins. It upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[6] This, in turn, activates a cascade of caspases (caspase-3, -7, and -9), which are the executioners of apoptosis.[6]

Cell Cycle Arrest

Kaempferol can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[3] This arrest prevents cancer cells from dividing and propagating. The mechanism involves the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinase 1 (CDK1) and cyclins A and B.[8]

Key Signaling Pathways Modulated by Kaempferol

The cytotoxic activity of Kaempferol is orchestrated by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Kaempferol has been shown to inhibit this pathway, thereby suppressing cancer cell growth and inducing apoptosis.[6]

References

- 1. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

Kaempferol Tetraacetate: An Exploration of its Potential as an Anti-Inflammatory Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a natural flavonol abundant in a variety of fruits and vegetables, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties.[1] Its therapeutic potential is well-documented across numerous preclinical studies. Kaempferol tetraacetate, a synthetic derivative of this flavonol, represents a chemical modification that may alter the parent compound's bioavailability, stability, and biological activity. Acetylation can increase lipophilicity, potentially enhancing cellular uptake.[2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of the parent compound, kaempferol, as a foundation for understanding the potential of its derivatives. It will also review the currently available, albeit limited, information specifically on this compound and highlight the need for further research to elucidate its therapeutic promise.

The Anti-Inflammatory Mechanisms of Kaempferol

The anti-inflammatory effects of kaempferol are multifaceted, involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms are centered around the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Modulation of the NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammatory responses.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IκK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (e.g., COX-2, iNOS), and adhesion molecules.[3][4]

Kaempferol has been shown to exert its anti-inflammatory effects by intervening at multiple points in this pathway. It can inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activation of pro-inflammatory gene expression.[4][5]

Inhibition of the MAPK Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6][7] Various inflammatory stimuli activate these kinases, which in turn can activate transcription factors such as Activator Protein-1 (AP-1), leading to the production of inflammatory mediators.[8] Kaempferol has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in various inflammatory models, thereby attenuating the downstream inflammatory response.[5][9]

Quantitative Data on the Anti-Inflammatory Effects of Kaempferol

The following table summarizes key quantitative data from various studies, illustrating the anti-inflammatory potency of kaempferol.

| Parameter | Cell/Animal Model | Treatment/Stimulus | Concentration/Dose of Kaempferol | Result | Reference |

| NO Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 50 and 100 µM | Up to 98% inhibition | [8] |

| PGE₂ Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 50 and 100 µM | Up to 98% inhibition | [8] |

| TNF-α Levels | Hemorrhagic shock mice | Hemorrhagic shock | 10 mg/kg (i.p.) | Significant reduction in plasma levels | [10] |

| IL-6 Levels | Hemorrhagic shock mice | Hemorrhagic shock | 10 mg/kg (i.p.) | Significant reduction in plasma levels | [10] |

| COX-2 Expression | CCl₄-intoxicated rats | Carbon tetrachloride | 5 and 10 mg/kg (oral) | Significant reduction in mRNA and protein levels | [5] |

| iNOS Expression | CCl₄-intoxicated rats | Carbon tetrachloride | 5 and 10 mg/kg (oral) | Significant reduction in mRNA and protein levels | [5] |

| T Cell Proliferation | Concanavalin A-activated T cells | Concanavalin A | 100 µM | 86.7% inhibition after 48 hours | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used to evaluate the anti-inflammatory effects of compounds like kaempferol.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., kaempferol) for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulus: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), to the cell culture medium.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Protein Expression:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-ERK).

-

After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.

-

In Vivo Model of Acute Inflammation

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Treatment: Animals are orally administered the test compound (e.g., kaempferol) or vehicle for a set number of days.

-

Induction of Inflammation: A model of acute inflammation is induced, for example, by intraperitoneal injection of a substance like carrageenan or carbon tetrachloride (CCl₄) to induce liver inflammation.[5]

-

Sample Collection: After a specific time, blood and tissue samples (e.g., liver, paw tissue) are collected.

-

Biochemical Analysis: Serum levels of inflammatory markers (e.g., ALT, AST for liver inflammation) and cytokines are measured.

-

Histopathological Examination: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.

-

Molecular Analysis: Gene and protein expression of inflammatory mediators in the tissues are analyzed by RT-qPCR and Western blotting.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Kaempferol inhibits the NF-κB signaling pathway.

Caption: Kaempferol suppresses the MAPK signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for anti-inflammatory drug discovery.

This compound: A Derivative with Unexplored Potential

Despite the extensive research on kaempferol, there is a significant lack of published data on the specific anti-inflammatory properties of this compound. Current literature primarily mentions this compound in the context of chemical synthesis, where it serves as an intermediate for creating other derivatives, such as methylated kaempferols.[2][6] The acetylation of kaempferol's four hydroxyl groups improves its solubility in certain solvents, which is advantageous for synthetic chemistry procedures.[2]

A few studies provide indirect hints about its potential biological activities. For instance, in silico (computational) molecular docking studies have suggested that this compound may interact with the first bromodomain of BRD4 (BRD4(1)).[11][12] BRD4 is an epigenetic reader protein that plays a role in the transcription of pro-inflammatory genes, making it a target for anti-inflammatory drug development. However, these computational findings were not subsequently confirmed in in vitro binding assays. Another source notes that this compound exhibits cytotoxicity, but lacks the specific context of this activity.[4] One study identified this compound as a constituent in a complex herbal formula that demonstrated effects on the MAPK pathway in a model of non-alcoholic steatohepatitis, but the individual contribution of this compound was not determined.[7]

The dearth of direct experimental evidence on the anti-inflammatory effects of this compound represents a clear knowledge gap. Research is needed to determine if this derivative retains, enhances, or diminishes the anti-inflammatory properties of its parent compound.

Conclusion and Future Directions

Kaempferol is a well-established anti-inflammatory agent with robust preclinical evidence supporting its mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This guide has summarized the key data and experimental approaches that form the basis of our understanding of this potent natural flavonol.

This compound, as a synthetic derivative, remains a largely enigmatic compound in the context of inflammation research. The acetylation of kaempferol's hydroxyl groups may influence its pharmacokinetic profile, potentially leading to improved absorption and bioavailability. However, this structural change could also impact its interaction with biological targets.

Therefore, future research should be directed towards:

-

Direct evaluation of the anti-inflammatory activity of this compound using the in vitro and in vivo models described in this guide.

-

Comparative studies to determine if this compound offers any advantages over the parent compound, kaempferol, in terms of potency, efficacy, or bioavailability.

-

Elucidation of its specific mechanism of action to understand how acetylation affects its interaction with key inflammatory signaling proteins.

Such studies are essential to unlock the potential of this compound as a novel anti-inflammatory therapeutic and would be a valuable contribution to the field of natural product-derived drug discovery.

References

- 1. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jcpjournal.org [jcpjournal.org]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. Hepatoprotective effect of Qushihuayu formula on non-alcoholic steatohepatitis induced by MCD diet in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kaempferol | CAS:520-18-3 | Manufacturer ChemFaces [chemfaces.com]

- 8. Rhamnocitrin | CAS:569-92-6 | Manufacturer ChemFaces [chemfaces.com]

- 9. Kaempferol | Robigenin | ERRα and ERRγ inverse agonist | TargetMol [targetmol.com]

- 10. Targeting Epigenetic ‘Readers’ with Natural Compounds for Cancer Interception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nutritional Epigenetics in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Kaempferol Tetraacetate's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol, a naturally occurring flavonoid, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its therapeutic potential, however, is often limited by poor bioavailability and solubility. Acetylation of flavonoids like kaempferol to form derivatives such as Kaempferol Tetraacetate is a promising strategy to enhance these properties and potentially improve therapeutic efficacy. This technical guide provides a preliminary investigation into the therapeutic potential of this compound, summarizing the available quantitative data, outlining detailed experimental protocols for its evaluation, and visualizing key signaling pathways implicated in the activity of its parent compound, kaempferol. While direct research on this compound is limited, this guide synthesizes existing knowledge on acetylated flavonoids and kaempferol to provide a foundational resource for researchers in drug discovery and development.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in fruits and vegetables, known for their beneficial health effects. Kaempferol, a prominent flavonol, has been extensively studied for its potential in preventing and treating various chronic diseases. The mechanisms underlying its therapeutic effects often involve the modulation of key cellular signaling pathways related to inflammation, apoptosis, and cell proliferation.[1][2] However, the clinical translation of kaempferol is hampered by its low water solubility and poor bioavailability.[3]

Chemical modification, such as acetylation, is a recognized strategy to improve the physicochemical properties and biological activity of natural products.[4] The acetylation of kaempferol yields this compound, a derivative with increased lipophilicity that may lead to enhanced cellular uptake and bioavailability.[5] Preliminary studies on acetylated flavonoids, including an acetylated form of kaempferol, have shown enhanced anti-proliferative effects in cancer cell lines compared to the parent compound.[6] This guide aims to consolidate the current, albeit limited, knowledge on this compound and provide a comprehensive framework for its further investigation.

Physicochemical Properties and Synthesis

This compound (C23H18O10) is the acetylated derivative of kaempferol. The addition of four acetyl groups significantly increases its molecular weight and is predicted to alter its solubility profile, favoring solubility in organic solvents such as DMSO, chloroform, and ethyl acetate.[7] This increased lipophilicity is hypothesized to improve its ability to cross cell membranes, potentially leading to higher intracellular concentrations and enhanced biological activity.[5]

Synthesis of Acetylated Kaempferol

A general method for the acetylation of flavonoids can be adapted for the synthesis of this compound. The following protocol is based on a study that synthesized various acetylated flavonoids, including a tetra-acetylated kaempferol (referred to as 4Ac-K).[6]

Materials:

-

Kaempferol

-

Acetic anhydride ((CH3CO)2O)

-

Pyridine (as a catalyst, optional)

-

Appropriate solvent (e.g., anhydrous acetone)

-

Stirring apparatus

-

Reaction vessel

-

Purification system (e.g., column chromatography)

Protocol:

-

Dissolve Kaempferol in the chosen solvent within the reaction vessel.

-

Add acetic anhydride to the solution. The molar ratio of acetic anhydride to kaempferol will determine the degree of acetylation. For tetra-acetylation, a significant excess of acetic anhydride is typically used.

-

Optionally, add a catalytic amount of pyridine to the reaction mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., 2 to 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or ice.

-

Extract the product using an appropriate organic solvent.

-

Wash the organic layer with a mild acid (e.g., dilute HCl) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel with a suitable eluent system to yield the pure compound.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Therapeutic Potential and Quantitative Data

The therapeutic potential of this compound is primarily inferred from studies on acetylated flavonoids and the known activities of its parent compound, kaempferol. The primary area with direct, albeit limited, quantitative data is in cancer cell proliferation.

Anti-proliferative Activity

A comparative study on acetylated flavonoids demonstrated that tetra-acetylated kaempferol (4Ac-K) exhibited enhanced inhibition of cell proliferation in several cancer cell lines compared to kaempferol.[6] The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Fold Change (Kaempferol vs. 4Ac-K) |

| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 | 1.39 |

| 4Ac-K | MDA-MB-231 (Breast Cancer) | 33.6 | |

| Kaempferol | HCT-116 (Colon Cancer) | 34.85 | 1.22 |

| 4Ac-K | HCT-116 (Colon Cancer) | 28.53 | |

| Kaempferol | HepG2 (Liver Cancer) | > 160 | - |

| 4Ac-K | HepG2 (Liver Cancer) | 81.66 |

Table 1: Anti-proliferative activity of Kaempferol and its acetylated form (4Ac-K) on different cancer cell lines after 48 hours of treatment. Data extracted from "Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines".[6]

These findings suggest that the acetylation of kaempferol can potentiate its anticancer activity, warranting further investigation into its efficacy against a broader range of cancer types and its potential for in vivo applications.

Experimental Protocols

This section provides detailed methodologies for key experiments to further elucidate the therapeutic potential of this compound. These protocols are based on standard techniques and can be adapted for specific research needs.

Cell Viability and Proliferation Assay (Trypan Blue Exclusion)

This protocol is used to determine the number of viable cells in a suspension after treatment with this compound, as performed in the study on acetylated flavonoids.[6]

Materials:

-

Cell suspension treated with this compound

-

Trypan Blue solution (0.4%)

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer

-

Microscope

-

Centrifuge

Protocol:

-

Harvest cells treated with various concentrations of this compound and a vehicle control (e.g., DMSO). For adherent cells, use trypsin to detach them.

-

Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[6][8]

-

Resuspend the cell pellet in an appropriate volume of PBS.

-

Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (1:1 ratio).[9]

-

Incubate the mixture at room temperature for 3-5 minutes.[6]

-

Load 10 µL of the mixture onto a clean hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with desired concentrations of this compound for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Harvest the cells, including any floating cells from the media.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls to set compensation and quadrants for analysis. The cell populations will be distributed as follows:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[12]

Materials:

-

Cells treated with this compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Culture cells and treat with various concentrations of this compound for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways that may be modulated by this compound. The following is a general protocol that can be adapted for specific target proteins.[13]

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, NF-κB p65) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound and appropriate controls.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Key Signaling Pathways (Inferred from Kaempferol)

While specific studies on the signaling pathways modulated by this compound are not yet available, the known mechanisms of its parent compound, kaempferol, provide a strong basis for investigation. Kaempferol is known to modulate several key pathways involved in cancer and inflammation.[2][4][14][15] The following diagrams illustrate these pathways, which are likely targets for this compound as well.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is common in many cancers. Kaempferol has been shown to inhibit this pathway, leading to decreased cancer cell survival.[16]

References

- 1. Protocols [moorescancercenter.ucsd.edu]

- 2. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 16274-11-6 | RAA27411 [biosynth.com]

- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KAEMPFEROLTETRAACETATE CAS#: 16274-11-6 [m.chemicalbook.com]

- 8. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Laboratory Synthesis of Kaempferol Tetraacetate

Introduction

Kaempferol is a natural flavonoid found in a variety of plants and is recognized for its antioxidant, anti-inflammatory, and other potential therapeutic properties. To enhance its bioavailability and modulate its biological activity, chemical modifications such as acetylation are often performed. The acetylation of kaempferol to form kaempferol tetraacetate increases its lipophilicity, which can improve cellular uptake and solubility in organic solvents.[1] This protocol details a laboratory-scale procedure for the synthesis of this compound via the acetylation of kaempferol.

Principle of the Method

The synthesis of this compound is achieved through the acetylation of the hydroxyl groups of kaempferol using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. The reaction is conducted under a nitrogen atmosphere and heated to drive the reaction to completion. The product is then isolated and purified from the reaction mixture.

Experimental Protocol

Materials and Reagents

-

Kaempferol

-

Pyridine

-

Acetic anhydride (Ac₂O)

-

Deionized water

-

Methanol (MeOH)

-

C-18 Sep-Pak column

Equipment

-